molecular formula C15H19N3O2 B11378067 4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11378067
M. Wt: 273.33 g/mol
InChI Key: SJSHSYYXOZWWPE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an ethyl-substituted oxadiazole ring, and a benzamide moiety

Preparation Methods

The synthesis of 4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the oxadiazole ring and benzamide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with metal ions and active sites of enzymes, modulating their activity. The benzamide moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:

    4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: Differing by the substitution of an ethyl group with a methyl group, this compound may exhibit different steric and electronic properties.

    4-tert-butyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: The presence of a phenyl group instead of an ethyl group can significantly alter the compound’s reactivity and binding interactions.

    4-tert-butyl-N-(4-chloro-1,2,5-oxadiazol-3-yl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H19N3O2/c1-5-12-13(18-20-17-12)16-14(19)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,18,19)

InChI Key

SJSHSYYXOZWWPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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